1,2-Benzenedicarboxylic acid, 3-phenoxy-

Polyetherimide Solubility differentiation Thermoplastic processing

1,2-Benzenedicarboxylic acid, 3-phenoxy- (IUPAC: 3-phenoxyphthalic acid; CAS 63196-12-3; molecular formula C₁₄H₁₀O₅; molecular weight 258.23 g/mol) is a dicarboxylic acid belonging to the phenoxy-substituted phthalic acid class. It is the positional isomer of 4-phenoxyphthalic acid (CAS 37951-15-8), with the phenoxy substituent located at the 3-position of the phthalic acid aromatic ring rather than the 4-position.

Molecular Formula C14H10O5
Molecular Weight 258.23 g/mol
CAS No. 63196-12-3
Cat. No. B14487690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzenedicarboxylic acid, 3-phenoxy-
CAS63196-12-3
Molecular FormulaC14H10O5
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2C(=O)O)C(=O)O
InChIInChI=1S/C14H10O5/c15-13(16)10-7-4-8-11(12(10)14(17)18)19-9-5-2-1-3-6-9/h1-8H,(H,15,16)(H,17,18)
InChIKeyHRMCXDSWURAYFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenoxyphthalic Acid (CAS 63196-12-3): Identity, Class, and Procurement-Relevant Characteristics


1,2-Benzenedicarboxylic acid, 3-phenoxy- (IUPAC: 3-phenoxyphthalic acid; CAS 63196-12-3; molecular formula C₁₄H₁₀O₅; molecular weight 258.23 g/mol) is a dicarboxylic acid belonging to the phenoxy-substituted phthalic acid class . It is the positional isomer of 4-phenoxyphthalic acid (CAS 37951-15-8), with the phenoxy substituent located at the 3-position of the phthalic acid aromatic ring rather than the 4-position [1]. This positional difference, while subtle in molecular formula, fundamentally alters the compound's steric environment, hydrogen-bonding capability, and the architecture of polymers derived from it [2]. The compound is commercially available through specialty chemical suppliers and serves as a monomer precursor for heat-resistant polyetherimides, as an intermediate for epoxy curing agents, and as a building block for coordination polymers and metal-organic frameworks [2].

Why 3-Phenoxyphthalic Acid Cannot Be Interchanged with 4-Phenoxyphthalic Acid or Other Phthalic Acid Derivatives


Procurement decisions that treat 3-phenoxyphthalic acid as interchangeable with its 4-positional isomer (CAS 37951-15-8) or with unsubstituted phthalic acid overlook critical, quantifiable differences in polymer architecture and resultant material properties. When converted to the corresponding aminophenoxyphthalic acid AB monomer and polymerized, the 3-substituted isomer yields an amorphous thermoplastic polyetherimide that is freely soluble in chloroform, DMSO, and amide-type solvents, whereas the 4-substituted isomer produces a polymer with a locally ordered structure that is insoluble in these solvents [1]. Furthermore, the 3-substituted anhydride requires 3-fluorophthalic anhydride as the specific synthetic precursor—a different starting material than the 4-fluorophthalic anhydride required for the 4-isomer—meaning that supply chain, cost, and synthetic route feasibility are isomer-specific [2]. Generic substitution without verifying positional identity therefore risks producing a polymer with entirely different solubility, processability, and thermal characteristics, as demonstrated quantitatively below.

Quantitative Differentiation Evidence for 3-Phenoxyphthalic Acid vs. Closest Analogs


Polyetherimide Solubility: 3-Isomer Confers Full Organic Solvent Solubility vs. Insolubility of 4-Isomer-Derived Polymer

In a direct head-to-head polycondensation study, the AB monomer 3-aminophenoxyphthalic acid (derived from 3-phenoxyphthalic acid) produced homo-poly-IIb—an amorphous thermoplastic polyetherimide that is soluble in CHCl₃, DMSO, and amide-type solvents. In contrast, the 4-isomer-derived monomer 4-aminophenoxyphthalic acid produced homo-poly-IIa, which possesses a locally ordered structure and is insoluble in these solvents. Furthermore, copolymer composition dictates the solubility boundary: at a IIa/IIb monomer ratio of 30:70 or less, the co-PEI remains a soluble thermoplastic; at ratios of 40:60 or higher, the co-PEI becomes insoluble and structurally resembles homo-poly-IIa [1].

Polyetherimide Solubility differentiation Thermoplastic processing

Synthetic Precursor Specificity: 3-Fluorophthalic Anhydride Required for 3-Isomer vs. 4-Fluorophthalic Anhydride for 4-Isomer

The synthesis of 3-phenoxyphthalic anhydride (the direct anhydride form of the target compound) proceeds via nucleophilic aromatic displacement of the fluorine atom on 3-fluorophthalic anhydride by sodium phenoxide in anhydrous dimethylformamide with potassium fluoride as a catalyst. The 4-isomer analog requires 4-fluorophthalic anhydride as the starting material. In a systematic study of reaction conditions, the synthesis of 4-phenoxyphthalic anhydride from 4-fluorophthalic anhydride and phenol using KF in sulfolane at 185–207°C yielded 68.9% (GC area %) of the desired product; using CsF instead of KF reduced the yield to 36.9% [1]. This established the critical dependence on both the positional identity of the fluorophthalic anhydride precursor and the fluoride source.

Synthetic route Precursor specificity Anhydride synthesis

Polymer Architecture Control: 4-Isomer Anhydride Yields Linear PAEK; 3-Substituted Bis-Anhydride Analog Yields Hyperbranched Architecture with High Ion-Exchange Capacity

In a comparative polymer architecture study, the self-condensation of 4-phenoxyphthalic anhydride (AB monomer, derived from 4-phenoxyphthalic acid) produced a linear poly(arylene ether ketone) (PAEK). In contrast, the AB₂ monomer 1,3-bis(3,4-dicarboxyphenoxy)benzene dianhydride—which incorporates the 3,4-dicarboxy substitution pattern characteristic of the 3-phenoxyphthalic acid scaffold—yielded a hyperbranched PAEK with a high ion-exchange capacity (IEC) above 7 mmol g⁻¹. Both polymer types retained high thermal stability characteristic of the PAEK backbone but the hyperbranched architecture conferred solubility in organic solvents and aqueous NaOH, unlike typical linear PAEKs [1].

Poly(arylene ether ketone) Hyperbranched polymer Ion-exchange capacity

Phenoxyphthalate Polyester Melt Processability: Phenoxy Group Reduces Melting Point and Melt Viscosity vs. Non-Phenoxy Aromatic Polyesters

According to US Patent 3,723,388, aromatic polyesters derived from phenoxyphthalic acids exhibit significantly reduced melting points and melt viscosity compared to analogous aromatic polyesters lacking the phenoxy substituent. The patent states that many highly aromatic polyesters melt above 400°C and cannot be fabricated by conventional injection molding, whereas the phenoxy group 'is surprisingly effective in reducing the melting points of high-melting aromatic polyesters' and 'reduces the melt viscosity...thereby improving their melt processability in operations such as injection molding, extrusion, and melt spinning.' The phenoxyphthalate polyesters require at least 10 mole percent, and preferably at least 20 mole percent, of a phenoxyphthalic acid component to achieve these processing advantages, while also exhibiting outstanding fire-retardant characteristics and high thermal oxidative stability [1].

Aromatic polyester Melt processability Flame retardance

Alkaline Hydrolysis Kinetics of 3-Phenoxyphthalide Derivatives: Quantitative Rate Coefficients and Activation Parameters for Scaffold Reactivity Assessment

The alkaline hydrolysis of 3-(3-substituted phenoxy)phthalides—compounds directly derived from the 3-phenoxyphthalic acid scaffold via reduction and cyclization—has been quantitatively characterized. Rate coefficients were measured at 30.0°C and 50.0°C in 70% (v/v) dioxane–water, and enthalpies and entropies of activation were evaluated using the Hammett equation for substituent effects and the Taft equation for steric effects. The hydrolysis proceeds via rate-determining hydroxide attack at the carbonyl group followed by rapid ring fission to the corresponding carboxylate anion. This mechanistic and kinetic dataset provides quantitative benchmarks for predicting the hydrolytic stability and reactivity of compounds derived from the 3-phenoxyphthalic acid scaffold under alkaline conditions [1].

Hydrolysis kinetics Structure-reactivity Phthalide scaffold

Optimal Research and Industrial Application Scenarios for 3-Phenoxyphthalic Acid Based on Differential Evidence


Solution-Processable Thermoplastic Polyetherimide Films and Coatings

The demonstrated solubility of homo-poly-IIb (derived from 3-aminophenoxyphthalic acid) in chloroform, DMSO, and amide-type solvents—in direct contrast to the insoluble 4-isomer-derived polymer [1]—makes 3-phenoxyphthalic acid the monomer of choice when the target polyetherimide must be solution-cast into thin films, spin-coated onto substrates, or used as a soluble thermoplastic coating. Researchers procuring this compound for PEI synthesis can achieve solution processability without the need for high-temperature melt processing equipment.

Hyperbranched Polymer Synthesis with High Ion-Exchange Capacity

The 3,4-dicarboxyphenoxy substitution motif enables the design of AB₂-type monomers that yield hyperbranched poly(arylene ether ketone)s with ion-exchange capacities exceeding 7 mmol g⁻¹ and solubility in both organic solvents and aqueous NaOH—properties unattainable with linear PAEKs derived from 4-phenoxyphthalic anhydride [2]. 3-Phenoxyphthalic acid serves as the synthetic entry point for elaborating such multifunctional branched architectures for membrane, sensor, and ion-exchange applications.

Melt-Processable Flame-Retardant Aromatic Polyesters

For industrial polymer compounding where melt processability below 400°C is mandatory, phenoxyphthalic acids (including the 3-isomer) can be incorporated at ≥10 mol% as a co-monomer with aromatic diols to produce polyesters with substantially reduced melting points and melt viscosity, while retaining thermal oxidative stability and imparting inherent flame-retardant characteristics [3]. The 3-substituted isomer may offer additional steric effects on polymer chain packing compared to the 5-phenoxyisophthalic acid variant preferred in the original patent examples.

Epoxy Resin Curing Agent and Polyimide Chain Stopper

The anhydride form of 3-phenoxyphthalic acid (3-phenoxyphthalic anhydride, CAS 54738-86-2) is explicitly claimed for use as an epoxy curing agent—with a representative formulation of approximately 150 parts anhydride per 100 parts of EPON 828 epoxy resin (epoxy equivalent weight 185–192)—and as a monoanhydride chain stopper in polyimide synthesis to control molecular weight [4]. These applications are uniquely accessible via the 3-isomer when the corresponding 3-fluorophthalic anhydride precursor is available in the supply chain.

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